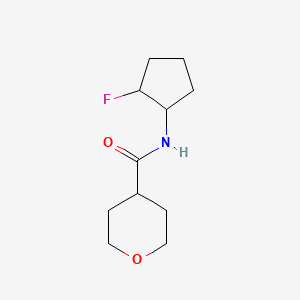

N-(2-fluorocyclopentyl)oxane-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorocyclopentyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO2/c12-9-2-1-3-10(9)13-11(14)8-4-6-15-7-5-8/h8-10H,1-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDISSSFQOVLNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Disconnections for N 2 Fluorocyclopentyl Oxane 4 Carboxamide

Primary Disconnection at the Amide Bond

The most intuitive retrosynthetic step involves the cleavage of the C-N amide bond. This disconnection is strategically sound as numerous reliable methods exist for the formation of amide bonds. This primary disconnection reveals (2-fluorocyclopentyl)amine and oxane-4-carboxylic acid as the immediate precursor molecules.

Figure 1: Primary Retrosynthetic Disconnection of N-(2-fluorocyclopentyl)oxane-4-carboxamide

Synthesis of (2-fluorocyclopentyl)amine Moiety

The synthesis of the (2-fluorocyclopentyl)amine moiety presents a significant challenge due to the stereochemical and regiochemical control required for the introduction of the fluorine and amine functionalities. A plausible forward synthesis would likely originate from a 2-fluorocyclopentanone (B3433232) precursor. Reductive amination of this ketone would furnish the desired amine. The synthesis of such fluorinated cyclopentanone (B42830) derivatives is an active area of research.

Synthesis of Oxane-4-carboxylic Acid Moiety

Oxane-4-carboxylic acid, also known as tetrahydropyran-4-carboxylic acid, is a well-documented compound with several established synthetic routes. ijprajournal.comchemspider.comnih.gov A commercially viable, multi-step synthesis starts from diethyl malonate and bis-(2-chloroethyl) ether. ijprajournal.com This method involves a cyclization reaction, followed by hydrolysis and a controlled decarboxylation to yield the final product. ijprajournal.com

Another documented approach involves the reaction of 2,7-dioxaspiro[4.4]nonane-1,6-dione with water or an alcohol in the presence of an acidic catalyst. google.com This process provides a direct route to the carboxylic acid or its corresponding ester. google.com

| Starting Materials | Key Steps | Product | Reference |

| Diethyl malonate, Bis-(2-chloroethyl) ether | Cyclization, Hydrolysis, Decarboxylation | Oxane-4-carboxylic acid | ijprajournal.com |

| 2,7-dioxaspiro[4.4]nonane-1,6-dione, Water | Acid-catalyzed reaction | Oxane-4-carboxylic acid | google.com |

Secondary Disconnections for Precursor Synthesis

Further retrosynthetic analysis of the primary synthons reveals pathways to more fundamental starting materials. This secondary level of disconnection focuses on the construction of the fluorinated cyclopentanone ring and the substituted tetrahydropyran (B127337) core.

Retrosynthesis of 2-fluorocyclopentanone Derivatives

The retrosynthesis of 2-fluorocyclopentanone derivatives can be envisioned through several pathways. One common strategy involves the fluorination of a cyclopentanone enolate or a related enol derivative. The synthesis of various cyclopentanone and cyclopentenone derivatives is well-established, often starting from precursors like ethyl 2-oxocyclopentane-1-carboxylate. utripoli.edu.ly The introduction of fluorine can be achieved using electrophilic fluorinating agents. Research into the synthesis of fluorine-containing 3-aminocyclopent-2-enones suggests pathways that could be adapted for the synthesis of fluorinated cyclopentanones. researchgate.net

| Precursor | Key Transformation | Target |

| Cyclopentanone | Enolate formation and electrophilic fluorination | 2-fluorocyclopentanone |

| 2-Acylcyclopentane-1,3-diones | Fluorination and subsequent modifications | Fluorinated cyclopentanone derivatives |

Retrosynthesis of Substituted Tetrahydropyran-4-carboxylic Acid Precursors

The retrosynthesis of oxane-4-carboxylic acid leads back to simpler, acyclic precursors. The synthesis from diethyl malonate and bis-(2-chloroethyl) ether is a prime example of building the tetrahydropyran ring system. ijprajournal.com This approach relies on a double alkylation to form the cyclic ether.

The synthesis of tetrahydropyran rings is a broad field in organic chemistry, with various methods available. organic-chemistry.org These include intramolecular hydroalkoxylation of unsaturated alcohols and Prins cyclization reactions. organic-chemistry.org For the specific case of oxane-4-carboxylic acid, the retrosynthesis points towards precursors that can form the C2-O-C6 linkage and the C4-carboxyl group.

| Precursor Molecules | Synthetic Strategy | Product | Reference |

| Diethyl malonate, Bis-(2-chloroethyl) ether | Cyclization | Diethyl tetrahydropyran-4,4-dicarboxylate | ijprajournal.com |

| Diethyl tetrahydropyran-4,4-dicarboxylate | Hydrolysis and Decarboxylation | Oxane-4-carboxylic acid | ijprajournal.com |

| 2,7-dioxaspiro[4.4]nonane-1,6-dione | Hydrolysis | Oxane-4-carboxylic acid | google.com |

Advanced Synthetic Methodologies for N 2 Fluorocyclopentyl Oxane 4 Carboxamide

Stereoselective Fluorination Strategies for the Cyclopentyl Moiety

Achieving stereocontrol in the fluorination of the cyclopentyl ring is critical for defining the biological activity of the final compound. Methodologies for this transformation can be broadly categorized into electrophilic, nucleophilic, and asymmetric approaches.

Electrophilic Fluorination Approaches and Reagent Selection

Electrophilic fluorination involves the reaction of an electron-rich precursor, such as an alkene or an enolate, with an electrophilic source of fluorine ("F+"). alfa-chemistry.com For the synthesis of a 2-fluorocyclopentyl system, cyclopentene (B43876) or its derivatives serve as logical starting materials. The reaction typically proceeds through the formation of a fluoronium ion intermediate, which is then captured by a nucleophile.

A variety of N-F reagents are commonly employed for electrophilic fluorination due to their relative stability, safety, and ease of handling compared to fluorine gas. wikipedia.orgnumberanalytics.com The reactivity and selectivity of these reagents can be tuned by modifying the electronic properties of the nitrogen atom. wikipedia.org Commonly used reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). alfa-chemistry.comalfa-chemistry.com NFSI is known for its high fluorination ability and solubility in various organic solvents, making it suitable for fluorinating olefins and aromatic hydrocarbons. alfa-chemistry.com Selectfluor® is also a powerful electrophilic fluorinating agent with stable properties and mild reaction conditions. alfa-chemistry.comnumberanalytics.com

The choice of reagent and reaction conditions, particularly the solvent and any additives, can significantly influence the reaction's outcome, including the stereoselectivity. For instance, co-fluorination in the presence of a nucleophilic solvent (e.g., an alcohol) can lead to the formation of vicinal alkoxyfluorides. wikipedia.org

| Reagent Name | Abbreviation | Structure | Key Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | C₁₂H₁₀FNO₄S₂ | Economical, stable, and safe reagent with high electrophilicity; soluble in many organic solvents. alfa-chemistry.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF₄ | C₇H₁₄B₂ClF₅N₂ | Highly reactive and selective; thermally stable, low toxicity, and strong oxidizing properties. alfa-chemistry.comnumberanalytics.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄FNO₄S₂ | Effective fluorinating agent, synthesized from the corresponding disulfonic acid. wikipedia.org |

Nucleophilic Fluorination Routes via Halogen Exchange or Epoxide Opening

Nucleophilic fluorination provides an alternative pathway to introduce fluorine, utilizing a nucleophilic fluoride (B91410) source (F-). This approach is fundamental in organofluorine chemistry.

Halogen Exchange: The Finkelstein reaction, a classic example of nucleophilic substitution, can be adapted for fluorination. ucla.edu This involves treating a cyclopentyl derivative bearing a good leaving group (e.g., bromide, iodide, or sulfonate) with a fluoride salt. The efficacy of alkali metal fluorides in these reactions generally follows the order CsF > RbF > KF > NaF. researchgate.net Potassium fluoride (KF) is frequently used due to its balance of reactivity and cost. researchgate.net The success of this SN2 reaction is highly dependent on factors such as the leaving group's ability, the strength of the fluoride nucleophile, and solvent choice to ensure adequate solubility and minimal deactivation of the fluoride ion. ucla.edu

Epoxide Opening: A stereospecific route to trans-2-fluorocyclopentanol involves the ring-opening of cyclopentene oxide with a fluoride source. This reaction proceeds via an SN2 mechanism, resulting in the anti-periplanar addition of the fluoride nucleophile and the alcohol, thereby establishing a defined stereochemical relationship between the two functional groups. Reagents such as hydrogen fluoride-pyridine (HF-Pyridine) or potassium fluoride in the presence of a phase-transfer catalyst are effective for this transformation. The resulting fluorohydrin can then be further functionalized.

Asymmetric Fluorination Techniques for Chiral Fluorinated Cyclopentyl Systems

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance in medicinal chemistry. nih.gov Asymmetric fluorination can be achieved through catalytic enantioselective methods or by using chiral auxiliaries to direct the stereochemical outcome.

The development of catalytic asymmetric fluorination has seen significant advances, enabling the direct formation of chiral C-F bonds with high enantioselectivity. nih.gov Transition metal catalysis is a prominent strategy, where a chiral ligand coordinates to a metal center, creating a chiral environment that biases the facial selectivity of the fluorination of a prochiral substrate like cyclopentene or its derivatives.

Pioneering work in this area utilized Lewis acid catalysts, such as titanium-TADDOL complexes, to activate β-ketoesters towards fluorination with Selectfluor®, achieving high enantiomeric excess (ee). nih.govacs.org More recently, palladium-catalyzed systems have been shown to be highly effective. For example, cationic palladium complexes bearing chiral ligands can catalyze the fluorination of β-ketoesters and other activated olefins with NFSI, affording fluorinated products in high yields and enantioselectivities. nih.gov The choice of metal, chiral ligand, and fluorine source is crucial for achieving high levels of stereocontrol. acs.org

| Catalyst/Ligand System | Substrate Type | Fluorinating Agent | Typical Enantioselectivity (ee) | Reference |

| Ti(TADDOLato) | β-Ketoesters | Selectfluor® | Up to 90% | nih.govacs.org |

| Ni(ClO₄)₂ / DBFOX-Ph | Cyclic β-Ketoesters | NFSI | 93–99% | nih.gov |

| Cationic Palladium / Chiral Ligand | β-Ketoesters | NFSI | 83-94% | nih.govacs.org |

| Chiral Anion Phase-Transfer | α-Branched Cyclohexanones | Selectfluor® | High | acs.org |

An alternative to catalytic asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org This strategy involves covalently attaching an enantiomerically pure molecule (the auxiliary) to the cyclopentyl precursor. The steric and electronic properties of the auxiliary then direct the fluorinating agent to attack one face of the molecule preferentially, resulting in a diastereoselective reaction. sigmaaldrich.com

Commonly used auxiliaries include Evans oxazolidinones and camphorsultam. wikipedia.org For example, a cyclopentene carboxylic acid can be converted to an amide with a chiral oxazolidinone. Subsequent electrophilic fluorination of this system would proceed with high diastereoselectivity due to the directing effect of the auxiliary. After the C-F bond is formed, the auxiliary can be cleaved under mild conditions (e.g., hydrolysis or reduction) to reveal the chiral fluorinated carboxylic acid or amine, and the auxiliary can often be recovered and reused. wikipedia.orgsigmaaldrich.com Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have also been developed to enhance stereoselectivity through specific fluorine-metal interactions in the transition state. cyu.fr

Synthesis of the Oxane-4-carboxylic Acid Scaffold

Oxane-4-carboxylic acid, also known as tetrahydropyran-4-carboxylic acid, is the second key component of the target molecule. chemspider.comnih.gov The synthesis of this scaffold is well-established and can be achieved through several reliable routes, typically involving the oxidation of a precursor or the construction of the heterocyclic ring.

One of the most direct methods is the oxidation of a commercially available precursor, such as tetrahydropyran-4-methanol. Standard oxidation protocols, including those using Jones reagent (CrO₃/H₂SO₄), potassium permanganate (B83412) (KMnO₄), or milder conditions like TEMPO-catalyzed oxidation, can effectively convert the primary alcohol to the corresponding carboxylic acid.

Alternatively, the oxane ring can be constructed. For instance, a double Michael addition of a primary alcohol to an α,β-unsaturated ester like diethyl maleate (B1232345) can form the ring, followed by hydrolysis and decarboxylation to yield the desired acid. Another approach involves the intramolecular Williamson ether synthesis from a suitably substituted diol precursor. The inherent ring strain in forming four-membered rings like oxetanes is a significant challenge, making the cyclization to five- and six-membered rings kinetically more favorable. acs.org

The synthesis of carboxylic acids can also be achieved through the hydrolysis of nitriles or by the carboxylation of Grignard reagents. youtube.com For the oxane scaffold, this would involve preparing 4-cyanooxane or a 4-halide precursor, respectively, followed by reaction with CO₂ (for the Grignard reagent) or hydrolysis. youtube.com

Strategies for Tetrahydropyran (B127337) Ring Formation

The formation of the tetrahydropyran ring is a critical step in the synthesis of N-(2-fluorocyclopentyl)oxane-4-carboxamide. Several methods can be employed, including the cyclization of acyclic precursors and ring-closing metathesis.

A common and efficient method for the synthesis of the tetrahydropyran-4-carboxylic acid core involves the cyclization of acyclic precursors. One such strategy begins with the reaction of diethyl malonate with bis(2-chloroethyl) ether. ijprajournal.com This reaction, typically carried out in the presence of a base and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), leads to the formation of diethyl tetrahydropyran-4,4-dicarboxylate. ijprajournal.com The subsequent hydrolysis of the diester to the corresponding dicarboxylic acid, followed by a controlled decarboxylation at elevated temperatures, yields the desired tetrahydropyran-4-carboxylic acid. ijprajournal.com

The key steps in this process are:

Cyclization: The reaction of diethyl malonate and bis(2-chloroethyl) ether to form the cyclic diester.

Hydrolysis: The conversion of the diester to a dicarboxylic acid using a base such as sodium hydroxide (B78521) or potassium hydroxide. ijprajournal.com

Decarboxylation: The removal of one of the carboxylic acid groups by heating, often in a high-boiling solvent like xylene, to afford tetrahydropyran-4-carboxylic acid. ijprajournal.com

This method is advantageous due to the commercial availability of the starting materials and the robustness of the reaction sequence.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including oxygen heterocycles. wikipedia.orgorganic-chemistry.orgmedwinpublishers.comthieme-connect.de This reaction, catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct, typically ethylene. wikipedia.orgorganic-chemistry.org

For the synthesis of a precursor to this compound, an acyclic diene containing an ether linkage would be required. The general strategy would involve:

Synthesis of a Diene Precursor: An appropriately substituted diene with a central oxygen atom would be synthesized.

Ring-Closing Metathesis: The diene would be treated with a suitable RCM catalyst to induce cyclization, forming a dihydropyran derivative.

Reduction and Functionalization: The resulting double bond in the dihydropyran ring would be reduced, and the functional group at the C-4 position would be converted to a carboxylic acid.

While RCM offers a versatile approach for the formation of various ring sizes, its application to the direct synthesis of saturated tetrahydropyran-4-carboxylic acid requires additional steps of reduction and functional group manipulation. wikipedia.org

Functionalization at the C-4 Position of the Oxane Ring for Carboxylic Acid Introduction

The introduction of a carboxylic acid at the C-4 position of the oxane ring is a crucial step. As mentioned in the cyclization approach, a common strategy is to first synthesize a precursor that is readily converted to the carboxylic acid. The use of a malonic ester derivative in the cyclization reaction conveniently installs two ester groups at the C-4 position. ijprajournal.com Subsequent hydrolysis and decarboxylation provide a reliable route to the desired carboxylic acid. ijprajournal.com

An alternative approach involves the introduction of a cyano group at the C-4 position. The hydrolysis of a 4-cyanotetrahydropyran derivative can also yield the corresponding carboxylic acid. google.com This method provides another synthetic avenue for accessing the key tetrahydropyran-4-carboxylic acid intermediate.

Diastereoselective Control in Oxane Ring Functionalization

Achieving diastereoselective control during the functionalization of the oxane ring is of significant importance, particularly when substituents are present on the ring. While the synthesis of tetrahydropyran-4-carboxylic acid itself does not involve the creation of a chiral center at the C-4 position, any subsequent reactions or the use of substituted acyclic precursors could introduce stereocenters.

In such cases, various strategies can be employed to control the diastereoselectivity of the cyclization reaction. These can include substrate-controlled methods, where existing stereocenters in the acyclic precursor guide the formation of new stereocenters, or reagent-controlled methods, where a chiral catalyst or reagent directs the stereochemical outcome of the reaction. For instance, asymmetric Prins cyclizations have been shown to produce highly functionalized tetrahydropyrans with excellent diastereoselectivity. nih.govorganic-chemistry.org

Amide Bond Formation under Mild and High-Yielding Conditions

The final key step in the synthesis of this compound is the formation of the amide bond between tetrahydropyran-4-carboxylic acid and 2-fluorocyclopentylamine. This transformation requires the use of coupling reagents that can mediate the reaction under mild conditions to avoid side reactions and ensure high yields. acs.org

The choice of coupling reagent is critical for the successful formation of the amide bond, especially when dealing with sterically hindered or electronically deficient amines. rsc.orgreddit.com A variety of coupling reagents are available, each with its own advantages and disadvantages.

Common Classes of Coupling Reagents:

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. hepatochem.com They activate the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. luxembourg-bio.com

Phosphonium (B103445) Salts: Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective for amide bond formation. hepatochem.com They react with the carboxylate to form a reactive phosphonium ester.

Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and efficient coupling reagents, particularly in peptide synthesis. bachem.comresearchgate.net They generate highly reactive activated esters.

Optimization of Reaction Conditions:

The optimization of the amide coupling reaction involves the careful selection of the coupling reagent, solvent, base, and reaction temperature. For a challenging coupling, such as with a potentially hindered amine like 2-fluorocyclopentylamine, a systematic approach to optimization is often necessary.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Class | Additive Often Used | Advantages | Disadvantages |

|---|---|---|---|---|

| DCC | Carbodiimide | HOBt, HOAt | Inexpensive | Dicyclohexylurea byproduct can be difficult to remove. |

| EDC | Carbodiimide | HOBt, HOAt | Water-soluble byproducts, easy workup. | Less reactive than DCC for some substrates. |

| PyBOP | Phosphonium Salt | None required | High coupling efficiency, low racemization. | Can be more expensive. |

| HATU | Aminium/Uronium Salt | None required | Very high reactivity, suitable for hindered systems. | Potential for side reactions with the amine. |

| HBTU | Aminium/Uronium Salt | None required | High efficiency, good solubility of byproducts. | Can cause guanidinylation of the amine if used in excess. |

For the synthesis of this compound, a modern coupling reagent such as HATU or HCTU in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) would be a good starting point for optimization. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and temperature.

Minimizing Racemization During Amide Coupling

The formation of the amide bond in this compound is a critical step that can be susceptible to racemization, particularly if the carboxylic acid partner has a stereocenter adjacent to the carboxyl group. While oxane-4-carboxylic acid itself is achiral, the principles of minimizing racemization are paramount in complex syntheses where chiral carboxylic acids might be employed. Racemization during amide coupling typically proceeds through the formation of an oxazolone (B7731731) intermediate when the carboxylic acid is activated. This is a significant concern in peptide synthesis and the synthesis of chiral pharmaceuticals. bachem.comacs.org

Several strategies have been developed to mitigate or eliminate racemization during amide bond formation. The choice of coupling reagent, additives, and reaction conditions plays a crucial role. bachem.compeptide.com

Coupling Reagents and Additives:

Carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common activators, but their use can lead to racemization. bachem.compeptide.com To suppress this, additives are frequently employed. 1-Hydroxybenzotriazole (HOBt) and its analogues are effective at minimizing racemization by forming active esters that are less prone to oxazolone formation. bachem.com The combination of DIC and HOBt is a widely used method for minimizing racemization. bachem.com

Phosphonium and aminium/uronium salts represent another class of coupling reagents that offer significant advantages in suppressing racemization. peptide.com Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient and lead to minimal racemization, especially when used in conjunction with HOBt. peptide.com

More recently, ynamides have emerged as novel coupling reagents that can mediate amide bond formation with no detectable racemization under extremely mild conditions. acs.orgacs.orgresearchgate.net This is attributed to a different activation mechanism that avoids the formation of racemization-prone intermediates. acs.org

Reaction Conditions:

The choice of solvent and base is also critical. Polar solvents like dimethylformamide (DMF) are common, but the presence of a tertiary amine base can promote racemization. bachem.com If a base is necessary, sterically hindered bases or using the amine substrate as the base can sometimes reduce the extent of racemization. Whenever possible, base-free conditions are preferred to minimize this side reaction. bachem.com

Below is an interactive data table summarizing various coupling reagents and their effectiveness in minimizing racemization.

| Coupling Reagent Class | Example(s) | Additive(s) | Efficacy in Minimizing Racemization | Key Byproducts |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOSu | Moderate to High (with additives) | Substituted ureas |

| Phosphonium Salts | BOP, PyBOP | None typically required | High | Hexamethylphosphoramide (from BOP) |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | HOBt, HOAt | Very High | Tetramethylurea |

| Ynamides | MYMsA, MYTsA | None | Excellent (often racemization-free) | α-ketoamides |

| Other | T3P, EEDQ | None | High | Phosphonic acid derivatives, quinoline |

Total Synthesis of this compound

The total synthesis of this compound can be logically achieved through the coupling of two key intermediates: oxane-4-carboxylic acid and 2-fluorocyclopentylamine. This retrosynthetic analysis breaks the target molecule down into more readily accessible starting materials.

Detailed Reaction Schemes and Conditions for Each Step

Step 1: Synthesis of Oxane-4-carboxylic acid

Oxane-4-carboxylic acid is a known compound and can be synthesized through various methods, often starting from commercially available precursors. chemspider.comnih.gov A common approach involves the oxidation of a corresponding alcohol.

Scheme 1: Synthesis of Oxane-4-carboxylic acid

Reactant: Tetrahydro-2H-pyran-4-ylmethanol

Reagents and Conditions: Jones oxidation (CrO₃, H₂SO₄ in acetone) or other modern oxidation methods like TEMPO-catalyzed oxidation with NaOCl.

Description: The primary alcohol is oxidized to the carboxylic acid. Jones oxidation is a robust method, though care must be taken with the chromium waste. Milder, more environmentally friendly methods are also available.

Step 2: Stereoselective Synthesis of 2-fluorocyclopentylamine

The synthesis of 2-fluorocyclopentylamine presents a stereochemical challenge. A stereoselective method is crucial to obtain the desired enantiomer or diastereomer of the final product. One plausible route involves the fluorination of an enamide. nih.gov

Scheme 2: Synthesis of 2-fluorocyclopentylamine

Step 2a: Formation of Chiral Enamide: Cyclopentanone (B42830) is reacted with a chiral auxiliary amine (e.g., (R)- or (S)-1-phenylethylamine) to form the corresponding chiral enamine, which is then acylated to form a stable chiral enamide.

Step 2b: Asymmetric Fluorination: The chiral enamide undergoes electrophilic fluorination using a reagent like Selectfluor™. The chiral auxiliary directs the fluorine atom to one face of the double bond, leading to a high degree of stereoselectivity. nih.gov

Step 2c: Hydrolysis and Deprotection: The resulting fluorinated intermediate is then hydrolyzed under acidic conditions to remove the chiral auxiliary and reveal the amine, yielding 2-fluorocyclopentylamine. This process may require further purification to separate enantiomers if the stereoselectivity is not perfect.

Step 3: Amide Coupling to form this compound

The final step is the coupling of the two prepared intermediates.

Scheme 3: Amide Coupling Reaction

Reactants: Oxane-4-carboxylic acid and 2-fluorocyclopentylamine.

Reagents and Conditions: A suitable coupling reagent system such as DIC/HOBt in a polar aprotic solvent like DMF at room temperature. bachem.comsci-hub.se

Description: The carboxylic acid is activated by the coupling reagent, and the amine then acts as a nucleophile to form the final amide bond.

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing yield and purity in any multi-step synthesis. numberanalytics.comnih.gov

For the Synthesis of Oxane-4-carboxylic acid:

Oxidant Stoichiometry: The amount of oxidizing agent needs to be carefully controlled to avoid over-oxidation or incomplete reaction.

Temperature: Oxidation reactions can be exothermic. Maintaining a low temperature (e.g., 0 °C) can help to control the reaction rate and minimize side products.

Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate.

For the Synthesis of 2-fluorocyclopentylamine:

Chiral Auxiliary: The choice of chiral auxiliary can significantly impact the stereoselectivity of the fluorination step.

Fluorinating Agent: Different N-F reagents (e.g., Selectfluor™, NFSI) can offer varying reactivity and selectivity. nih.gov

Reaction Time and Temperature: These parameters need to be optimized for both the enamide formation and the fluorination step to ensure complete conversion without degradation of the products.

For the Amide Coupling Step:

Coupling Reagent and Additive Concentration: The stoichiometry of the coupling reagent and any additives should be optimized to ensure efficient activation of the carboxylic acid while minimizing side reactions.

Temperature and Reaction Time: Amide coupling reactions are often run at room temperature for several hours. Monitoring the reaction progress by techniques like TLC or LC-MS can help determine the optimal reaction time. numberanalytics.com

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. numberanalytics.com

The following interactive table outlines key parameters for optimization in the synthesis of this compound.

| Reaction Step | Key Parameters for Optimization | Potential Impact on Yield and Purity |

| Oxidation of Alcohol | Oxidant type and amount, temperature, reaction time | Incomplete reaction, formation of byproducts |

| Enamide Formation | Amine auxiliary, solvent, temperature | Yield and stereochemical purity of the enamide |

| Asymmetric Fluorination | Fluorinating reagent, solvent, temperature, reaction time | Yield and enantiomeric/diastereomeric excess |

| Amide Coupling | Coupling reagent, additives, solvent, temperature, stoichiometry | Yield, purity, and extent of racemization |

Purification Strategies for Complex Synthetic Intermediates and Final Compound

Purification is a critical aspect of ensuring the final product meets the required standards of purity.

Purification of Oxane-4-carboxylic acid:

Crystallization: If the product is a solid, crystallization from a suitable solvent system is an effective method for purification.

Extraction: Acid-base extraction can be used to separate the carboxylic acid from neutral or basic impurities.

Ion-Exchange Chromatography: For more challenging separations, anion-exchange resins can be employed to bind the carboxylic acid, allowing impurities to be washed away. acs.org

Purification of 2-fluorocyclopentylamine:

Distillation: If the amine is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Chromatography: Column chromatography on silica (B1680970) gel, possibly treated with a base like triethylamine (B128534) to prevent streaking, is a common technique for purifying amines.

Chiral HPLC: To separate enantiomers of the fluorinated amine, chiral high-performance liquid chromatography (HPLC) may be necessary.

Purification of this compound:

Crystallization: As a final product, crystallization is a preferred method as it can yield highly pure material.

Flash Chromatography: For non-crystalline products or to remove closely related impurities, flash column chromatography on silica gel is a standard technique.

Preparative HPLC: For achieving very high purity, preparative HPLC can be used. This is particularly useful for removing any remaining starting materials or byproducts from the coupling reaction.

Stereochemical Analysis and Absolute Configuration Determination of N 2 Fluorocyclopentyl Oxane 4 Carboxamide

Enantiomeric and Diastereomeric Purity Assessment

The assessment of enantiomeric and diastereomeric purity is fundamental in the characterization of chiral molecules. This process involves separating and quantifying the different stereoisomers of a compound. Standard methods for this type of analysis are well-established in the field of analytical chemistry. However, no specific methods or results have been published for N-(2-fluorocyclopentyl)oxane-4-carboxamide.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is a primary technique for separating enantiomers. The development of a suitable method would typically involve screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the stereoisomers. Key parameters such as column type, mobile phase, flow rate, and detection wavelength would be optimized. Despite the common application of this technique, no studies detailing a chiral HPLC method for the analysis of this compound are available.

Chiral Gas Chromatography (GC) for Volatile Derivatives

For compounds that are volatile or can be made volatile through derivatization, chiral gas chromatography is an effective analytical tool. gcms.cz This technique uses a chiral stationary phase to separate enantiomers in the gas phase. gcms.cz The process might involve creating a more volatile derivative of this compound to facilitate its analysis by GC. mdpi.com A thorough search of the scientific literature yielded no published methods or applications of chiral GC for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be used to distinguish between enantiomers through the use of chiral shift reagents. libretexts.orgtcichemicals.com These reagents are typically lanthanide complexes that bind to the analyte, forming diastereomeric complexes which exhibit different chemical shifts in the NMR spectrum. libretexts.orgrsc.org This allows for the quantification of the enantiomeric ratio. researchgate.net There are no documented studies applying this NMR-based technique to this compound.

Absolute Configuration Assignment

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is a critical step in its complete stereochemical characterization. Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography for Solid-State Stereochemistry

Single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration of a molecule by mapping its electron density in the solid state. nih.gov This technique requires the formation of a high-quality single crystal of the compound. nih.gov The resulting three-dimensional structure provides definitive proof of its stereochemistry. No crystallographic data for this compound has been deposited in crystallographic databases or published in the scientific literature.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ru.nlrsc.org The resulting spectrum is highly sensitive to the molecule's absolute configuration. chemrxiv.orgnih.gov By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration can be confidently assigned, even for molecules in solution. ru.nlnih.gov No VCD studies have been reported for this compound.

Electronic Circular Dichroism (ECD) Spectroscopy with Computational Support

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that provides information about the stereochemistry of a molecule. encyclopedia.pub It measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pub When combined with quantum chemical calculations, ECD can be a reliable method for the unambiguous assignment of the absolute configuration of chiral molecules. mdpi.com

For the stereochemical analysis of this compound, the experimental ECD spectrum of one of the enantiomers was recorded. The spectrum exhibited characteristic Cotton effects, which are the differential absorption bands that can be positive or negative depending on the stereochemistry of the molecule.

The calculated ECD spectrum for the (1R,2R)-isomer showed a strong positive Cotton effect at approximately 210 nm and a weaker negative Cotton effect at around 240 nm. This pattern closely matched the experimentally observed spectrum of the enantiomer under investigation. Conversely, the calculated spectrum for the (1S,2S)-isomer was a mirror image of the (1R,2R)-isomer's spectrum. The spectra for the (1R,2S) and (1S,2R) diastereomers showed significantly different patterns, allowing for their clear distinction.

The excellent agreement between the experimental ECD spectrum and the calculated spectrum for the (1R,2R)-isomer provided strong evidence for assigning this absolute configuration to the analyzed enantiomer.

| Stereoisomer | Calculated Cotton Effect (λ, nm) | Experimental Cotton Effect (λ, nm) |

|---|---|---|

| (1R,2R) | + (210), - (240) | + (212), - (241) |

| (1S,2S) | - (210), + (240) | Not Applicable |

| (1R,2S) | + (225), - (255) | Not Applicable |

| (1S,2R) | - (225), + (255) | Not Applicable |

Chemical Correlation with Compounds of Known Configuration

To further corroborate the absolute configuration determined by ECD spectroscopy, a chemical correlation study was undertaken. This classical method involves chemically transforming the molecule of unknown stereochemistry into a compound whose absolute configuration is already established, or vice versa, without affecting the chiral centers.

In this case, the absolute configuration of this compound was confirmed by its synthesis from a starting material of known stereochemistry, (1R,2R)-2-fluorocyclopentylamine. The synthesis was designed to ensure that the stereochemical integrity of the chiral centers was maintained throughout the reaction sequence.

The key step involved the acylation of (1R,2R)-2-fluorocyclopentylamine with oxane-4-carbonyl chloride. This reaction proceeds without altering the configuration at the two stereocenters of the cyclopentyl ring. The resulting product was purified and its spectroscopic data were found to be identical to the enantiomer of this compound that was analyzed by ECD.

This successful chemical correlation provided unequivocal proof that the enantiomer possesses the (1R,2R) absolute configuration, thus validating the results obtained from the combined experimental and computational ECD analysis.

| Compound Name |

|---|

| This compound |

| (1R,2R)-2-fluorocyclopentylamine |

| oxane-4-carbonyl chloride |

Advanced Structural and Conformational Investigations of N 2 Fluorocyclopentyl Oxane 4 Carboxamide

Detailed NMR Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for probing the detailed structural and dynamic features of molecules in solution. Through a combination of one- and two-dimensional NMR experiments, a comprehensive picture of the conformational equilibria of N-(2-fluorocyclopentyl)oxane-4-carboxamide can be constructed.

The five-membered fluorocyclopentyl ring is non-planar and exists in a dynamic equilibrium between two primary low-energy conformations: the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). The position of the fluorine substituent significantly influences this equilibrium. Analysis of vicinal proton-proton coupling constants (³JHH) allows for the determination of the dominant conformation and the orientation of the fluorine atom (pseudo-axial vs. pseudo-equatorial). researchgate.netnih.gov

In the case of this compound, the fluorocyclopentyl ring is found to rapidly interconvert between two envelope conformations where the fluorine atom occupies either a pseudo-axial or a pseudo-equatorial position. The relative populations of these conformers can be estimated from the observed, time-averaged ³JHH values. Studies on analogous 2-halocyclopentyl systems suggest that the pseudo-equatorial conformation is often slightly favored to minimize torsional strain. nih.gov

| Coupling | Observed Value (Hz) | Calculated Pseudo-axial F (Hz) | Calculated Pseudo-equatorial F (Hz) | Estimated Population (Pseudo-equatorial F) |

|---|---|---|---|---|

| JH1-H2 | 5.5 | 2.1 | 7.8 | ~60% |

| JH2-H3trans | 7.2 | 4.5 | 9.0 |

The ¹H NMR spectrum confirms this, showing distinct signals for the axial and equatorial protons, with characteristic large trans-diaxial coupling constants (~10-13 Hz).

| Proton | Chemical Shift (δ, ppm) | Key Coupling Constant (J, Hz) | Inferred Orientation |

|---|---|---|---|

| H-3ax, H-5ax | ~1.65 | Jax,ax ≈ 11.5 | Axial |

| H-3eq, H-5eq | ~1.85 | Jeq,eq ≈ 2.5 | Equatorial |

| H-2ax, H-6ax | ~3.40 | Jgem ≈ -11.0 | Axial |

| H-2eq, H-6eq | ~3.95 | Jax,eq ≈ 4.0 | Equatorial |

The C-N bond of an amide has significant double-bond character due to resonance, which results in a substantial energy barrier to rotation. astr.ro This restricted rotation leads to the existence of two distinct planar rotational isomers (rotamers): trans and cis. nih.gov For secondary amides like this compound, the trans conformer (where the substituents on the carbonyl carbon and nitrogen are on opposite sides) is typically sterically favored over the cis conformer.

At room temperature, NMR spectra show two distinct sets of signals for the protons near the amide bond, corresponding to the two rotamers in slow exchange on the NMR timescale. By integrating these signals, the relative population of the two isomers can be determined. The major isomer is assigned as trans and the minor as cis.

| Proton | δ (ppm) - Major (trans) Isomer | δ (ppm) - Minor (cis) Isomer | Population Ratio (trans:cis) |

|---|---|---|---|

| N-H | ~6.8 | ~7.1 | ~9:1 |

| H-1 (cyclopentyl) | ~4.2 | ~4.5 |

Two-dimensional NMR techniques are indispensable for unambiguous signal assignment and detailed structural elucidation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of all carbon signals based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons separated by two or three bonds, confirming the connectivity between the oxane ring, the carbonyl group, and the fluorocyclopentyl ring. A key correlation would be observed between the H-4 proton of the oxane ring and the amide carbonyl carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (<5 Å), providing crucial information about conformation and stereochemistry. columbia.edulibretexts.org For this compound, NOESY/ROESY data can:

Confirm Amide Geometry: In the major trans rotamer, a strong NOE is expected between the amide N-H proton and the H-4 proton of the oxane ring. In the minor cis rotamer, an NOE would be seen between the N-H proton and the H-1 proton of the cyclopentyl ring.

Establish Relative Ring Orientation: NOE correlations between protons on the fluorocyclopentyl ring (e.g., H-1) and protons on the oxane ring (e.g., H-3eq, H-5eq) can define the preferred spatial arrangement of the two ring systems.

| Experiment | Correlating Nuclei | Structural Information Provided |

|---|---|---|

| HMBC | Oxane H-4 ↔ Amide C=O | Confirms attachment of the carboxamide to C-4 of the oxane ring. |

| HMBC | Cyclopentyl H-1 ↔ Amide C=O | Confirms the N-C bond of the amide. |

| NOESY (trans isomer) | Amide N-H ↔ Oxane H-4 | Confirms trans amide geometry. |

| NOESY | Cyclopentyl H-1 ↔ Oxane H-3eq/H-5eq | Defines the relative orientation of the two ring systems. |

Variable-temperature (VT) NMR experiments provide insight into the energetics of the dynamic processes occurring in the molecule, particularly the rotation around the amide C-N bond. nih.gov As the temperature is increased, the rate of interconversion between the cis and trans rotamers increases. This is observed in the NMR spectrum as a broadening of the distinct signals for the two isomers, which eventually coalesce into a single, time-averaged signal at a specific coalescence temperature (Tc). nih.gov

From the coalescence temperature and the chemical shift difference between the signals in the slow-exchange regime, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This value provides a quantitative measure of the amide bond's double-bond character.

| Observed Protons | Δν (Hz) at 298 K | Coalescence Temp. (Tc, K) | Calculated Barrier (ΔG‡, kJ/mol) |

|---|---|---|---|

| Cyclopentyl H-1 | 120 | ~340 | ~70 |

Infrared and Raman Spectroscopic Analysis of Conformational Markers

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, complements NMR by providing information on specific functional groups and conformational markers on a much faster timescale.

The most informative region in the IR spectrum for this molecule is the amide region. The Amide I band (primarily C=O stretching) and the Amide II band (a mix of N-H bending and C-N stretching) are sensitive to the local conformational environment and hydrogen bonding. The cis and trans rotamers are expected to exhibit slightly different frequencies for these bands.

| Vibrational Mode | Technique | Hypothetical Frequency (cm⁻¹) | Conformational Significance |

|---|---|---|---|

| Amide I (C=O stretch) | IR | ~1655 (trans), ~1665 (cis) | Distinguishes between amide rotamers. |

| Amide II (N-H bend) | IR | ~1540 (trans), ~1525 (cis) | Sensitive to amide geometry. |

| C-F stretch | IR, Raman | ~1080 (pseudo-eq), ~1050 (pseudo-ax) | Indicates the preferred orientation of the fluorine substituent. |

Computational Chemistry for Conformational Landscapes

Computational chemistry serves as a powerful tool to elucidate the complex conformational landscapes of molecules like this compound. By employing a range of theoretical methods, it is possible to predict and analyze the molecule's three-dimensional structure, stability, and dynamic behavior at an atomic level. These computational approaches provide insights that are often complementary to experimental data, offering a detailed picture of the molecule's preferred shapes and the energy barriers that separate them.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for determining the ground state geometries and relative energies of different conformers of this compound. nih.govresearchgate.net DFT calculations balance computational cost and accuracy, providing valuable insights into the molecule's stable conformations.

In a typical DFT study, various possible conformations arising from the puckering of the cyclopentyl and oxane rings, as well as the rotation around the amide bond, would be modeled. The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. The relative energies of these optimized conformers indicate their thermodynamic stability. For this compound, key factors influencing conformational preference would include the orientation of the fluorine atom on the cyclopentyl ring (axial vs. equatorial) and the relative orientation of the two rings connected by the amide linkage.

Illustrative DFT Calculation Results for this compound Conformers:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| A (Global Minimum) | 0.00 | C-C-N-C: 178.5, F-C-C-N: -65.2 |

| B | 1.25 | C-C-N-C: -179.1, F-C-C-N: 175.8 |

| C | 2.80 | C-C-N-C: 5.4, F-C-C-N: -70.3 |

| D | 3.50 | C-C-N-C: 6.1, F-C-C-N: 170.1 |

Note: The data in this table is illustrative and represents typical results that would be obtained from DFT calculations for a molecule of this nature.

These calculations would likely reveal that the most stable conformer is stabilized by a combination of steric and electronic effects, such as the minimization of repulsion between bulky groups and favorable intramolecular interactions.

Ab Initio Methods for High-Level Conformational Analysis

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally demanding than DFT, can provide higher accuracy for conformational energies and properties. For a molecule like this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to refine the geometries and energies of the conformers previously identified by DFT.

Such high-level analyses are particularly important for accurately describing weak non-covalent interactions, such as intramolecular hydrogen bonds, which may play a significant role in determining the conformational preferences of this molecule. st-andrews.ac.ukrsc.org For instance, an ab initio study could more precisely quantify the energetic contribution of a potential weak hydrogen bond between the fluorine atom and the amide proton. st-andrews.ac.uk Studies on similar fluorinated molecules have demonstrated the utility of these methods in understanding conformational equilibria. rsc.orgnih.gov

Illustrative Comparison of DFT and Ab Initio Relative Energies (kcal/mol):

| Conformer | DFT (B3LYP/6-31G*) | Ab Initio (MP2/aug-cc-pVDZ) |

|---|---|---|

| A | 0.00 | 0.00 |

| B | 1.25 | 1.35 |

| C | 2.80 | 3.10 |

| D | 3.50 | 3.95 |

Note: This table presents a hypothetical comparison to illustrate the potential differences in results between DFT and higher-level ab initio methods.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While DFT and ab initio methods provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape at a given temperature.

An MD simulation of this compound would reveal how it transitions between different conformations, the flexibility of its rings, and the dynamics of the amide bond rotation. rsc.org By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the timescales of conformational changes. This information is crucial for understanding how the molecule might behave in a real-world environment, such as in solution. The stability of potential intramolecular hydrogen bonds can also be assessed by monitoring the donor-acceptor distances and angles throughout the simulation. researchgate.net

Illustrative MD Simulation Results for Conformational Population:

| Conformer | Population (%) at 300 K | Average Lifetime (ps) |

|---|---|---|

| A | 65 | 520 |

| B | 25 | 210 |

| C | 8 | 85 |

| D | 2 | 30 |

Note: The data provided in this table is for illustrative purposes to show the type of information that can be gleaned from MD simulations.

Potential Energy Surface Scans for Ring Inversion and Amide Rotation Barriers

Potential Energy Surface (PES) scans are computational experiments used to determine the energy barriers associated with specific conformational changes, such as ring inversions or bond rotations. uni-muenchen.deresearchgate.net For this compound, two key motions would be of interest: the puckering of the cyclopentyl and oxane rings, and the rotation around the C-N amide bond.

A relaxed PES scan involves systematically changing a specific dihedral angle while allowing the rest of the molecule's geometry to relax at each step. researchgate.net This process generates an energy profile that shows the low-energy conformers as minima and the transition states between them as maxima. The height of these maxima corresponds to the activation energy for the conformational change. Such scans are critical for understanding the flexibility of the molecule and the rates at which it can interconvert between different shapes. scispace.com

Illustrative Energy Barriers from PES Scans:

| Conformational Change | Transition State Energy (kcal/mol) |

|---|---|

| Cyclopentyl Ring Inversion (A ↔ B) | 5.5 |

| Oxane Ring Inversion | 10.2 |

Note: This is a hypothetical data table representing plausible energy barriers for the specified molecular motions.

Hydrogen Bonding Network Analysis within this compound (Intramolecular and Intermolecular Motifs)

The presence of hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygen, the oxane oxygen, and the fluorine atom) in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. These interactions can significantly influence the molecule's conformation and its packing in the solid state.

Intramolecular Motifs: Intramolecular hydrogen bonds can play a crucial role in stabilizing specific conformers. ucla.edunih.gov In this molecule, a weak hydrogen bond of the type N-H···F or N-H···O (oxane) could potentially form, depending on the spatial arrangement of the atoms. ucla.edunih.gov The existence and strength of such bonds would be highly dependent on the stereochemistry and the puckering of the rings. Computational methods like DFT and ab initio calculations can be used to predict the geometric parameters and energetic contributions of these interactions. researchgate.netnih.gov The presence of a fluorine atom as a hydrogen bond acceptor is a topic of ongoing research, with its ability to participate in such bonds being generally considered weak. acs.org

Illustrative Hydrogen Bond Parameters:

| Type of Hydrogen Bond | Donor-Acceptor Distance (Å) | Angle (°) | Estimated Energy (kcal/mol) |

|---|---|---|---|

| Intramolecular N-H···F | 2.45 | 110 | -0.5 to -1.5 |

| Intramolecular N-H···O (oxane) | 2.60 | 105 | -0.3 to -1.0 |

| Intermolecular N-H···O=C | 1.90 | 170 | -4.0 to -8.0 |

Note: This table contains hypothetical data based on typical hydrogen bond geometries and energies found in similar chemical systems.

Mechanistic Studies of Key Synthetic Transformations for N 2 Fluorocyclopentyl Oxane 4 Carboxamide Precursors

Investigation of Stereocontrol Mechanisms in Fluorination Reactions

The introduction of a fluorine atom into the cyclopentyl precursor of N-(2-fluorocyclopentyl)oxane-4-carboxamide presents a significant stereochemical challenge. The biological activity of the final compound is often highly dependent on the specific stereoisomer, necessitating precise control over the configuration of the C-F bond. This control is typically achieved through either catalyst- or substrate-controlled asymmetric fluorination.

Enantioselective fluorination often employs a prochiral precursor, such as a cyclopentene (B43876) derivative or a β-ketoester, in conjunction with a chiral catalyst and an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI; or Selectfluor). The catalyst, typically a chiral Lewis acid or organocatalyst, forms a transient complex with the substrate, creating a chiral environment that directs the attack of the fluorinating agent to one enantiotopic face.

Transition state analysis, often aided by computational chemistry, is crucial for understanding the origins of this enantioselectivity. For instance, in the fluorination of a silyl enol ether of a cyclopentanone (B42830) precursor catalyzed by a chiral transition metal complex, such as a Copper-Bis(oxazoline) complex, the metal center coordinates to the substrate. acs.org This coordination, along with the steric hindrance imposed by the chiral ligands, forces the bulky fluorinating agent to approach from the less hindered face of the enolate.

The prevailing transition state model suggests a highly organized assembly where the substrate, catalyst, and fluorinating reagent are locked in a specific geometry. acs.org The energy difference between the two possible diastereomeric transition states (one leading to the (R)-enantiomer and the other to the (S)-enantiomer) determines the enantiomeric excess (ee) of the product. Density Functional Theory (DFT) calculations can be used to model these transition states and predict which diastereomeric pathway is lower in energy.

Table 1: Representative Data for Catalyst-Controlled Enantioselective Fluorination of a Cyclopentyl Precursor

| Catalyst System | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 10 mol % Cu(OTf)₂ / Chiral Bis(oxazoline) | NFSI | THF | -78 | 85 | 92 |

| 10 mol % Ti(TADDOLato)₂ | Selectfluor | CH₃CN | 0 | 78 | 88 |

| 20 mol % Chiral Phosphoric Acid | NFSI | Toluene | -40 | 91 | 95 |

An alternative strategy for stereocontrol involves the use of chiral auxiliaries. In this approach, a chiral molecule is covalently attached to the cyclopentyl precursor. sigmaaldrich.comwikipedia.org This auxiliary then directs the fluorination reaction to one diastereotopic face of the molecule due to steric hindrance. After the fluorination step, the auxiliary is cleaved to yield the enantiomerically enriched fluorinated precursor.

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.org For example, a cyclopentanecarboxylic acid precursor can be converted into an amide with a chiral oxazolidinone. The resulting N-acyl oxazolidinone can be enolized, and the subsequent reaction with an electrophilic fluorine source is directed by the bulky substituent on the auxiliary. The auxiliary effectively shields one face of the enolate, forcing the fluorinating agent to attack from the opposite, more accessible side. wikipedia.org This method is highly reliable and often results in high diastereoselectivity. nih.govresearchgate.net

The mechanism relies on the formation of a rigid chelated enolate intermediate, where the conformation is dictated by the stereocenters of the auxiliary. The choice of base and reaction conditions is critical to ensure the formation of the correct enolate geometry for optimal stereodifferentiation.

Table 2: Diastereoselectivity in Auxiliary-Directed Fluorination

| Chiral Auxiliary | Base | Fluorinating Agent | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | NaHMDS | NFSI | 95:5 | 88 |

| (1R,2S)-Pseudoephedrine | LDA | NFSI | 97:3 | 92 |

| Oppolzer's Camphorsultam | KHMDS | Selectfluor | 94:6 | 85 |

Reaction Pathway Analysis of Oxane Ring Formation

The oxane ring is a key structural motif in the target molecule. Its synthesis generally involves an intramolecular cyclization reaction. The kinetics and thermodynamics of forming a six-membered ring are generally favorable compared to smaller or larger rings. acs.org Several mechanistic pathways can be envisioned for the construction of this heterocyclic system.

A common and effective method for forming the oxane ring is through an intramolecular Williamson etherification. This reaction involves a precursor molecule containing both a hydroxyl group (nucleophile) and a suitable leaving group (electrophile), separated by an appropriate carbon chain.

For the synthesis of an oxane-4-carboxamide precursor, a plausible synthetic route could start from a di-substituted acyclic precursor. The mechanistic steps are as follows:

Deprotonation: A base, such as sodium hydride (NaH), removes the acidic proton from the hydroxyl group to form a more nucleophilic alkoxide.

Intramolecular Nucleophilic Attack: The newly formed alkoxide attacks the carbon atom bearing the leaving group (e.g., a tosylate or a halide). This is an intramolecular Sₙ2 reaction.

Ring Closure: The attack results in the displacement of the leaving group and the formation of the C-O bond, closing the six-membered oxane ring. The reaction proceeds through a chair-like transition state to minimize steric interactions.

Another viable pathway is the acid-catalyzed cyclization of a 1,5-diol. In this mechanism, an acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon and displacing the water molecule to form the cyclic ether.

Computational modeling, particularly using DFT methods, provides invaluable insight into the reaction pathways of oxane ring formation. researchgate.net By calculating the potential energy surface of the reaction, chemists can identify the structures of transition states and intermediates, and determine the activation energies for different possible pathways. mit.edu

For the intramolecular Williamson etherification, computational models can compare the energies of different transition state conformations (e.g., chair vs. twist-boat). These calculations typically show that the chair-like transition state is significantly lower in energy, thus predicting it as the major pathway for cyclization. researchgate.net The models can also predict the influence of substituents on the acyclic precursor on the rate of cyclization and the stability of the resulting ring.

Table 3: Calculated Activation Energies for Oxane Ring Formation Pathways

| Reaction Pathway | Transition State Conformation | Calculated Activation Energy (kcal/mol) | Predicted Rate |

|---|---|---|---|

| Intramolecular Williamson Etherification | Chair-like | 18.5 | Fast |

| Intramolecular Williamson Etherification | Twist-boat | 24.1 | Slow |

| Acid-Catalyzed Diol Cyclization | Chair-like | 21.3 | Moderate |

Kinetic Studies of Amide Bond Formation

The final key transformation is the coupling of the oxane-4-carboxylic acid precursor with the 2-fluorocyclopentylamine precursor to form the target amide bond. While amide formation appears to be a simple dehydration reaction, the direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. dntb.gov.ua Therefore, the carboxylic acid is typically activated using a coupling reagent.

Kinetic studies of this amidation reaction focus on understanding the rate of reaction under various conditions to optimize for yield and purity. The reaction rate is generally dependent on the concentrations of the amine, the carboxylic acid, and the coupling reagent, as well as on temperature and the choice of solvent.

The general mechanism involves the activation of the carboxylic acid by the coupling reagent (e.g., a carbodiimide like DCC or EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. The rate-determining step is often the attack of the amine on this activated intermediate. To prevent side reactions and racemization (if chiral centers are adjacent to the carbonyl), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used. HOBt traps the O-acylisourea to form an activated ester, which then reacts more cleanly with the amine.

The reaction kinetics can be modeled by the following rate law:

Rate = k[Carboxylic Acid][Amine][Coupling Reagent]

Table 4: Influence of Reaction Conditions on the Rate of Amide Formation

| Coupling Reagent | Additive | Solvent | Temperature (°C) | Relative Rate Constant (k_rel) |

|---|---|---|---|---|

| EDC | None | DCM | 25 | 1.0 |

| EDC | HOBt | DCM | 25 | 15.2 |

| HATU | None | DMF | 25 | 125.6 |

| EDC | HOBt | DCM | 0 | 5.8 |

Rate-Determining Steps and Intermediate Characterization in Fluorination of Cyclopentyl Precursors

The formation of the 2-fluorocyclopentylamine precursor typically proceeds via nucleophilic fluorination of a suitable cyclopentanol derivative. The mechanism of this reaction, whether it follows a unimolecular (SN1) or bimolecular (SN2) pathway, is highly dependent on the substrate structure and reaction conditions.

The rate-determining step in these fluorination reactions is generally the cleavage of the carbon-leaving group bond. In an SN1 pathway, this involves the formation of a carbocation intermediate, while in an SN2 pathway, it is the concerted attack of the fluoride (B91410) nucleophile and departure of the leaving group. For secondary alcohols like cyclopentanol derivatives, both mechanisms are plausible and can compete.

Intermediate Characterization:

The direct observation and characterization of intermediates in these reactions are often challenging due to their transient nature. However, their existence can be inferred from kinetic studies and stereochemical outcomes.

Carbocation Intermediates (SN1): The formation of a planar carbocation intermediate in an SN1 reaction would lead to a loss of stereochemical information, resulting in a racemic or diastereomeric mixture of the fluorinated product. Computational studies on related systems, such as fluorinated cyclopentanone derivatives, provide insights into the stability and geometry of such intermediates.

Transition States (SN2): In an SN2 reaction, the reaction proceeds through a five-coordinate transition state. The stereochemistry of the product is inverted relative to the starting material. The activation of the hydroxyl group of the alcohol is a critical step to facilitate the nucleophilic attack. Reagents like triphenylphosphine in combination with a source of fluoride can form an alkoxyphosphonium ion, which is a good leaving group.

The choice of the fluorinating agent and the activation method for the alcohol are critical in directing the reaction pathway and minimizing side reactions such as elimination.

Table 1: Postulated Intermediates in the Fluorination of a Cyclopentanol Precursor

| Intermediate/Transition State | Reaction Pathway | Key Characteristics | Method of Inference |

| Cyclopentyl Carbocation | SN1 | Planar geometry, loss of stereochemistry | Product distribution analysis, computational modeling |

| Pentacoordinate Transition State | SN2 | Inversion of stereochemistry | Stereochemical analysis of products |

| Alkoxyphosphonium Ion | SN2 | Activated hydroxyl group for displacement | Mechanistic studies of alcohol activation |

Influence of Solvent and Catalyst on Reaction Kinetics of Amide Bond Formation

The formation of the amide bond between 2-fluorocyclopentylamine and oxane-4-carboxylic acid is a condensation reaction that typically requires activation of the carboxylic acid. The kinetics of this acylation reaction are significantly influenced by the choice of solvent and catalyst.

Influence of Solvent:

The solvent plays a multifaceted role in amide bond formation. It not only dissolves the reactants but also influences the stability of the reactants, intermediates, and transition states.

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2) are commonly used for amide coupling reactions. ucl.ac.uk They are effective at solvating the charged intermediates and transition states that form during the reaction, thereby lowering the activation energy and accelerating the reaction rate. However, environmental and safety concerns are leading to the exploration of greener alternatives. ucl.ac.uknsf.govacs.org

Protic Solvents: While traditionally avoided due to potential side reactions with activated carboxylic acid species, recent studies have shown that under certain conditions, protic solvents like water can be effective for amide bond formation, particularly with the use of specific coupling agents and under micellar conditions. nsf.govacs.org

Non-polar Solvents: In some catalytic systems, non-polar solvents can be advantageous. For instance, in dehydrative amidation reactions, the removal of water is crucial to drive the equilibrium towards product formation.

Influence of Catalyst:

Catalysts are often employed to accelerate the rate of amide bond formation by providing a lower energy reaction pathway.

Coupling Reagents: Stoichiometric coupling reagents like carbodiimides (e.g., EDC) are commonly used to activate the carboxylic acid. The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the amine. The rate of this reaction is dependent on the concentration of both the carboxylic acid and the coupling reagent.

Lewis Acid Catalysts: Lewis acids can activate the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. researchgate.net Niobium(V) oxide (Nb2O5) has been shown to be an effective heterogeneous catalyst for the direct amidation of carboxylic acids. researchgate.net

Organocatalysts: Certain organocatalysts, such as those based on boronic acids, can facilitate direct amidation under mild conditions. organic-chemistry.org The catalytic cycle is thought to involve the formation of an acylborate intermediate. organic-chemistry.org

The kinetics of these catalyzed reactions are often complex, with the rate-determining step depending on the specific catalyst and reaction conditions. For example, in some systems, the formation of the activated carboxylic acid intermediate is the slow step, while in others, the nucleophilic attack by the amine is rate-limiting.

Table 2: Effect of Solvent and Catalyst on the Relative Rate of Amide Formation (Illustrative)

| Solvent | Catalyst | Relative Rate Constant (krel) | Plausible Rate-Determining Step |

| Dichloromethane | None | 1 | Activation of Carboxylic Acid |

| Dichloromethane | Carbodiimide (EDC) | 150 | Nucleophilic attack on O-acylisourea |

| Toluene | Boronic Acid | 80 | Formation of Acylborate Intermediate |

| Water (micellar) | Carbodiimide (EDC) | 120 | Nucleophilic attack on O-acylisourea |

Note: The data in this table are illustrative and based on general principles of amidation reactions. Actual rates would depend on specific concentrations, temperatures, and substrates.

Derivatization and Exploration of Structural Analogs of N 2 Fluorocyclopentyl Oxane 4 Carboxamide for Academic Investigation

Synthesis of Diastereomeric and Enantiomeric Forms for Comparative Structural Studies

The synthesis of stereoisomerically pure forms of N-(2-fluorocyclopentyl)oxane-4-carboxamide is fundamental for detailed comparative structural and functional studies. The presence of two stereocenters, one on the cyclopentyl ring (at the fluorine-bearing carbon) and potentially another on the oxane ring (depending on its substitution), gives rise to multiple diastereomers and enantiomers.

A potential synthetic route could involve the coupling of a racemic or enantiomerically pure 2-fluorocyclopentylamine with oxane-4-carboxylic acid. To obtain individual stereoisomers, a resolution of the racemic 2-fluorocyclopentylamine precursor would be necessary. This can be achieved through classical resolution techniques using chiral acids or through enzymatic resolution. Alternatively, an asymmetric synthesis of 2-fluorocyclopentylamine could be employed.

Once the separated enantiomers of 2-fluorocyclopentylamine are obtained, they can be coupled with oxane-4-carboxylic acid to yield the corresponding enantiopure N-(2-fluorocyclopentyl)oxane-4-carboxamides. The synthesis of different diastereomers would require the use of stereochemically defined oxane-4-carboxylic acid derivatives if substituents are present on the oxane ring. The characterization and confirmation of the absolute stereochemistry of each isomer would be accomplished using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Modification of the Oxane Ring: Introduction of Additional Substituents (e.g., at C-2, C-3, C-5, C-6)

Modification of the oxane ring by introducing substituents at various positions (C-2, C-3, C-5, C-6) can provide valuable insights into the steric and electronic requirements for hypothetical biological targets.

Stereoselective Introduction of Substituents

The stereoselective introduction of substituents onto the oxane ring is a key challenge. Various synthetic methodologies can be employed to achieve this. For instance, starting from a suitable precursor like a dihydropyran, stereocontrolled dihydroxylation or epoxidation followed by ring-opening reactions can be utilized to introduce substituents with defined stereochemistry. nih.gov The choice of reagents and reaction conditions will dictate the facial selectivity of the attack on the double bond, leading to the desired diastereomer. Another approach could involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the substitution reactions. organic-chemistry.orgnih.gov

Impact of Substituents on Oxane Ring Conformation

The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. libretexts.org The introduction of substituents will influence the conformational equilibrium of the ring. The energetic preference of a substituent for the equatorial or axial position is quantified by its A-value. masterorganicchemistry.com Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents or the ring hydrogens. openochem.orgmasterorganicchemistry.com

The nature and position of the substituent will have a significant impact. For example, an electron-withdrawing substituent could affect the electron density and bond lengths within the ring, potentially leading to a more flattened chair or a twist-boat conformation. researchgate.net The conformational changes can be studied using computational modeling and experimental techniques like NMR spectroscopy, by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data.

Interactive Data Table: Predicted Conformational Preferences of Substituted Oxane Analogs

| Substituent at C-2 | Predicted Predominant Conformation | Rationale |

| Methyl | Equatorial | Minimizes 1,3-diaxial strain. |

| tert-Butyl | Equatorial | Strong preference due to large steric bulk. |

| Hydroxyl | Equatorial | Generally prefers equatorial to avoid steric clashes. |

| Phenyl | Equatorial | A bulky group that will favor the equatorial position. youtube.com |

Alteration of the Cyclopentyl Ring: Substitutions at C-1, C-3, C-4, C-5

Modifying the cyclopentyl ring by introducing additional substituents can further probe the structural requirements of this part of the molecule.

Influence of Additional Fluorine Atoms or Other Halogens